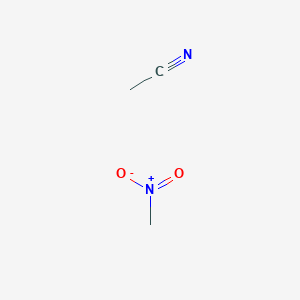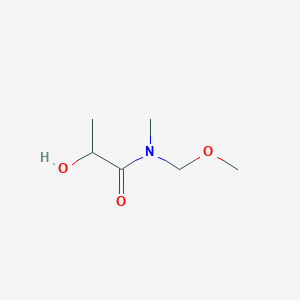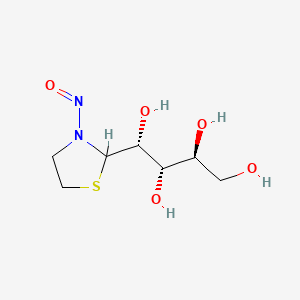
1-methoxyphthalazine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxyphthalazine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 1-methoxyphthalazine is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.1726 . It is known for its use in various chemical reactions and research applications. On the other hand, 2,4,6-trinitrophenol, also known as picric acid, is a polynitrated aromatic acid with the molecular formula C6H3N3O7 and a molecular weight of 229.10 g/mol . It is widely recognized for its explosive properties and applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-methoxyphthalazine can be synthesized through various methods, including the reaction of phthalic anhydride with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
2,4,6-trinitrophenol is commonly prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition. The product is then purified through crystallization.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves the continuous nitration of phenol in large reactors, followed by purification through crystallization and drying . The process is designed to ensure high yield and purity while minimizing the risk of explosion.
Análisis De Reacciones Químicas
Types of Reactions: 1-methoxyphthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-trinitrophenol undergoes nitration, reduction, and substitution reactions . Common reagents include nitric acid for nitration and reducing agents like iron and hydrochloric acid for reduction.
Major Products Formed: The major products formed from the reactions of 1-methoxyphthalazine include phthalic acid derivatives and substituted phthalazines . For 2,4,6-trinitrophenol, the major products include various nitrophenol derivatives and reduced compounds like aminophenols .
Aplicaciones Científicas De Investigación
1-methoxyphthalazine is used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals . It is also used as a building block in organic synthesis and as a ligand in coordination chemistry.
2,4,6-trinitrophenol is widely used in chemistry and industry as an explosive and a reagent for the detection of metals . It is also used in biological research for the study of protein interactions and as a fixative in histology .
Mecanismo De Acción
The mechanism of action of 1-methoxyphthalazine involves its interaction with various molecular targets, including enzymes and receptors . It acts as a ligand and can modulate the activity of these targets through binding and conformational changes.
2,4,6-trinitrophenol exerts its effects through its strong acidic nature and ability to form complexes with metals . It can also act as an exogenous pyrogen, inducing inflammatory signaling cascades in immune cells .
Comparación Con Compuestos Similares
1-methoxyphthalazine can be compared with other phthalazine derivatives, such as 1-hydroxyphthalazine and 1-aminophthalazine . These compounds share similar structural features but differ in their reactivity and applications.
2,4,6-trinitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 4-nitrophenol . its high degree of nitration and strong acidic nature make it unique in terms of its explosive properties and applications.
Propiedades
Número CAS |
92432-84-3 |
|---|---|
Fórmula molecular |
C15H11N5O8 |
Peso molecular |
389.28 g/mol |
Nombre IUPAC |
1-methoxyphthalazine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H8N2O.C6H3N3O7/c1-12-9-8-5-3-2-4-7(8)6-10-11-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H,1H3;1-2,10H |
Clave InChI |
TYQPISJWMQCBCK-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN=CC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(fluoromethyl)amino]benzaldehyde](/img/structure/B14356084.png)
![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)







![[Bis(trimethylsilyl)methyl]phosphane](/img/structure/B14356158.png)

![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)

![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
